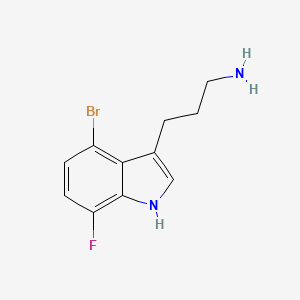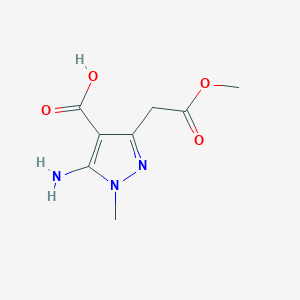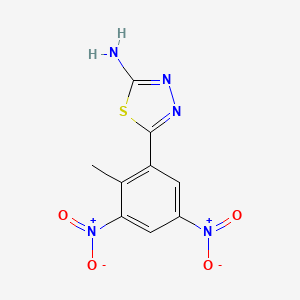
2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic bromides. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which also contains tert-butoxy and dimethyl substituents. The unique structure of this compound makes it valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene typically involves the bromination of 5-(tert-butoxy)-1,3-dimethylbenzene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The tert-butoxy group can be oxidized under specific conditions to form different functional groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify other substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological pathways and enzyme interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The bromine atom and tert-butoxy group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved may include nucleophilic substitution, oxidation, and reduction, depending on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-(tert-butoxy)pyridine
- 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine
Uniqueness
2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both tert-butoxy and dimethyl groups, along with the bromine atom, makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C12H17BrO |
|---|---|
Peso molecular |
257.17 g/mol |
Nombre IUPAC |
2-bromo-1,3-dimethyl-5-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C12H17BrO/c1-8-6-10(14-12(3,4)5)7-9(2)11(8)13/h6-7H,1-5H3 |
Clave InChI |
FVBWZOGNIOHGEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Br)C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate](/img/structure/B13702342.png)
![8-(4-Chlorophenyl)-3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13702356.png)
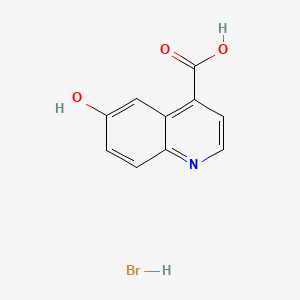

![5-Bromo-4-[2-fluoro-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13702374.png)
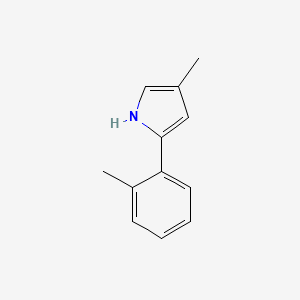
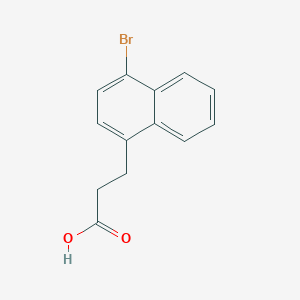
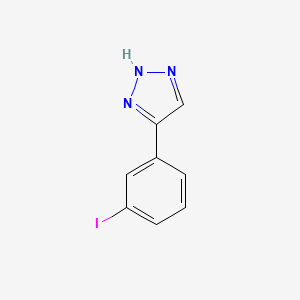
![3-Bromo-6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13702409.png)

